molecular formula C22H21N5O3S B1223910 (E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No. B1223910
M. Wt: 435.5 g/mol
InChI Key: CFFGQTVSSJLVLZ-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzenesulfonyl)-3-[2-(4-methyl-1-piperazinyl)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenenitrile is a N-arylpiperazine.

Scientific Research Applications

Histamine H4 Receptor Ligand Research

A study by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). These compounds, including a similar structure with a 4-methylpiperazin-1-yl group, showed potential for use as anti-inflammatory agents and in pain management, indicating the relevance of similar compounds in therapeutic applications (Altenbach et al., 2008).

Synthesis of Diverse Heterocyclic Compounds

Farag et al. (2011) and Darweesh et al. (2016) explored the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, including compounds with structures analogous to the chemical . These studies contribute to the understanding of chemical reactions and structures in the context of pharmaceutical and synthetic chemistry (Farag et al., 2011); (Darweesh et al., 2016).

Potential Therapeutic Applications

The research by Mohamed et al. (2011) on 2,4-disubstituted pyrimidine derivatives, including compounds with a 4-methylpiperazin-1-yl group, highlights their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This suggests potential applications in Alzheimer's disease therapy (Mohamed et al., 2011).

Antibacterial Activity

Merugu et al. (2010) and Alsaedi et al. (2019) examined the antibacterial properties of benzyl piperazine and pyrazolopyrimidine derivatives, respectively, including structures related to the chemical of interest. These studies contribute to the field of antimicrobial research, indicating the potential of such compounds in developing new antibiotics (Merugu et al., 2010); (Alsaedi et al., 2019).

Antiproliferative Activity Against Cancer Cell Lines

Pogorzelska et al. (2017) demonstrated that benzenesulfonylguanidine derivatives, modified by 4-methylpiperazine, inhibit the growth of various human cancer cell lines. This suggests potential applications in cancer therapy (Pogorzelska et al., 2017).

Synthesis of Pyridine Derivatives

Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, a compound structurally related to the chemical , illustrating the diverse synthetic applications of such compounds in organic chemistry (Mishriky & Moustafa, 2013).

properties

Product Name

(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C22H21N5O3S/c1-25-11-13-26(14-12-25)21-19(22(28)27-10-6-5-9-20(27)24-21)15-18(16-23)31(29,30)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3/b18-15+

InChI Key

CFFGQTVSSJLVLZ-OBGWFSINSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 6
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

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